Cas no 2034233-71-9 (6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide)

6-Hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide is a structurally complex heterocyclic compound featuring both pyrimidine and sulfamoyl functional groups. Its molecular design suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive scaffold in drug discovery. The presence of a sulfamoyl linkage and hydroxy-pyrimidine carboxamide moiety may confer selective binding affinity for biological targets, such as enzymes or receptors. This compound’s modular structure allows for further derivatization, enhancing its versatility in synthetic applications. Its well-defined chemical properties and stability under standard conditions make it suitable for research in pharmaceutical development and biochemical studies. Analytical characterization confirms high purity, ensuring reliability in experimental settings.
6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide structure
2034233-71-9 structure
Product name:6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide
CAS No:2034233-71-9
MF:C16H14N6O4S
MW:386.3852
CID:5349578

6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxo-1H-pyrimidine-6-carboxamide
    • 6-hydroxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyrimidine-4-carboxamide
    • 6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide
    • N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-6-oxo-1H-pyrimidine-4-carboxamide
    • Inchi: 1S/C16H14N6O4S/c1-10-6-7-17-16(20-10)22-27(25,26)12-4-2-11(3-5-12)21-15(24)13-8-14(23)19-9-18-13/h2-9H,1H3,(H,21,24)(H,17,20,22)(H,18,19,23)
    • InChI Key: DELJXYOJTICBGL-UHFFFAOYSA-N
    • SMILES: S(C1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C1=C([H])C(N([H])C([H])=N1)=O)=O)(N([H])C1=NC([H])=C([H])C(C([H])([H])[H])=N1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 737
  • XLogP3: -0.1
  • Topological Polar Surface Area: 151

6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6494-0205-10μmol
6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide
2034233-71-9
10μmol
$69.0 2023-09-08
Life Chemicals
F6494-0205-5mg
6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide
2034233-71-9
5mg
$69.0 2023-09-08
Life Chemicals
F6494-0205-10mg
6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide
2034233-71-9
10mg
$79.0 2023-09-08
Life Chemicals
F6494-0205-25mg
6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide
2034233-71-9
25mg
$109.0 2023-09-08
Life Chemicals
F6494-0205-2mg
6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide
2034233-71-9
2mg
$59.0 2023-09-08
Life Chemicals
F6494-0205-1mg
6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide
2034233-71-9
1mg
$54.0 2023-09-08
Life Chemicals
F6494-0205-20mg
6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide
2034233-71-9
20mg
$99.0 2023-09-08
Life Chemicals
F6494-0205-5μmol
6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide
2034233-71-9
5μmol
$63.0 2023-09-08
Life Chemicals
F6494-0205-2μmol
6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide
2034233-71-9
2μmol
$57.0 2023-09-08
Life Chemicals
F6494-0205-3mg
6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide
2034233-71-9
3mg
$63.0 2023-09-08

Additional information on 6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide

Introduction to 6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide and Its Significance in Modern Medicinal Chemistry

6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide, with the CAS number 2034233-71-9, represents a compound of significant interest in the field of medicinal chemistry. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in therapeutic interventions. The compound’s chemical framework, featuring a pyrimidine core adorned with sulfamoyl and hydroxyl functional groups, positions it as a promising candidate for further exploration in drug discovery and development.

The structural composition of 6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide is meticulously designed to interact with biological targets in a highly specific manner. The presence of a pyrimidine scaffold is particularly noteworthy, as pyrimidines are fundamental components of nucleic acids and have been extensively utilized in the synthesis of antiviral and anticancer agents. The sulfamoyl group, attached to a phenyl ring, introduces additional functionality that can modulate the compound’s pharmacokinetic properties, enhancing its solubility and bioavailability.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. 6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide exemplifies this trend, as its molecular architecture suggests potential applications in addressing a range of diseases. Specifically, its ability to interact with enzymes and receptors involved in cellular signaling pathways makes it a valuable candidate for investigating its role in modulating inflammatory responses and inhibiting the proliferation of cancer cells.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for the development of targeted therapies. The sulfamoyl moiety, in particular, has been shown to enhance binding affinity to biological targets, making it an attractive feature for drug design. Furthermore, the hydroxyl group provides an additional site for chemical modification, allowing researchers to fine-tune the compound’s pharmacological profile. These features collectively contribute to the compound’s promise as a therapeutic agent.

Recent studies have begun to explore the pharmacological properties of 6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide in various disease models. Initial preclinical investigations have demonstrated its ability to inhibit key enzymes involved in cancer progression, such as kinases and phosphodiesterases. These findings are particularly exciting given the growing recognition of the importance of targeting these enzymes in the development of effective cancer treatments.

The compound’s potential extends beyond oncology; it also shows promise in addressing inflammatory conditions. By modulating inflammatory pathways, 6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide may offer relief for patients suffering from chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The ability to selectively target inflammatory mediators without causing significant side effects is a key advantage of this approach.

The synthesis of 6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide presents both challenges and opportunities for synthetic chemists. The complex nature of its structure requires precise control over reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. These advancements are crucial for facilitating further preclinical and clinical studies.

In conclusion, 6-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide (CAS no. 2034233-71-9) represents a significant advancement in medicinal chemistry. Its unique structural features and demonstrated biological activity make it a promising candidate for further therapeutic development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing medical challenges of our time.

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